

25R-Inokosterone: A Technical Guide to its Biological Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	25R-Inokosterone	
Cat. No.:	B078545	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone is a naturally occurring phytoecdysteroid isolated from plants such as Achyranthis Radix. As a member of the ecdysteroid class of hormones, it plays a role in insect molting and metamorphosis. In recent years, **25R-Inokosterone** and its isomers have garnered significant interest for their potential therapeutic applications in mammals. Research has highlighted its involvement in diverse biological processes, including anti-aging, antioxidant, and immunomodulatory activities. This technical guide provides a comprehensive overview of the current scientific understanding of **25R-Inokosterone**, with a focus on its chemical properties, biological functions, and underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to serve as a valuable resource for ongoing and future research and development efforts.

Chemical and Physical Properties

25R-Inokosterone is a polyhydroxylated steroidal ketone. Its chemical structure is characterized by a cholestane skeleton with multiple hydroxyl groups, which contribute to its biological activity.



Property	Value	Source
Molecular Formula	C27H44O7	PubChem
Molecular Weight	480.6 g/mol	PubChem
CAS Number	19682-38-3	PubChem
Stereoisomer	25R	N/A

Biological Activities and Mechanisms of Action

25R-Inokosterone exhibits a range of biological activities, primarily centered around its antiaging and antioxidant properties. It has also been identified as a potential modulator of the estrogen receptor, suggesting a role in inflammatory conditions.

Anti-aging and Antioxidant Effects

Inokosterone has been shown to extend the lifespan of yeast and mammalian cells.[1][2] This effect is primarily attributed to its ability to mitigate oxidative stress.

Quantitative Data on Anti-aging and Antioxidant Effects:

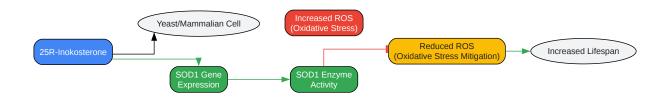


Assay	Organism/Cell Line	Concentration of Inokosterone	Result
Chronological Lifespan Assay	PC12 Cells	0.003 μΜ	Significant increase in survival rate (p < 0.05)
Chronological Lifespan Assay	PC12 Cells	0.01 μΜ	Significant increase in survival rate (p < 0.01)
Reactive Oxygen Species (ROS) Levels	Yeast	1 μM (after 24h)	Significant decrease in ROS from 94.36 \pm 6.63 to 58.54 \pm 6.31 (p < 0.01)
Reactive Oxygen Species (ROS) Levels	Yeast	1 μM (after 48h)	Significant decrease in ROS from 173.12 \pm 3.56 to 108.06 \pm 7.79 (p < 0.01)
Malondialdehyde (MDA) Levels	Yeast	0.3 μM (after 24h)	Decrease in MDA from 0.80 ± 0.04 to 0.61 ± 0.05 (p < 0.05)
Malondialdehyde (MDA) Levels	Yeast	3 μM (after 24h)	Decrease in MDA from 0.80 ± 0.04 to 0.55 ± 0.03 (p < 0.01)

The underlying mechanism for these effects involves the upregulation of antioxidant enzymes, such as superoxide dismutase (SOD1), and the induction of autophagy and mitophagy.[1] Studies in yeast have shown that the anti-aging activity of inokosterone is dependent on the presence of genes related to antioxidant defense (e.g., SOD1, SOD2) and autophagy (ATG2, ATG32).[1][2]

Signaling Pathway: Inokosterone-Mediated Antioxidant Response





Click to download full resolution via product page

Caption: Inokosterone induces SOD1 gene expression, leading to increased antioxidant enzyme activity and reduced oxidative stress, ultimately extending cellular lifespan.

Interaction with Estrogen Receptor

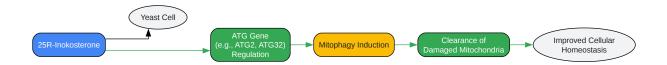
Molecular docking studies have suggested that inokosterone is a potential ligand for estrogen receptor 1 (ESR1). This interaction is of particular interest in the context of rheumatoid arthritis, where ESR1 expression is significantly increased. However, it is important to note that direct quantitative binding affinity data, such as IC50 or Ki values, for **25R-Inokosterone** with ESR1 are not yet available in the public domain. Further experimental validation is required to confirm the nature and strength of this interaction.

Mitophagy Induction

Inokosterone has been observed to increase macroautophagy and mitophagy in yeast.[1] This process of selectively removing damaged mitochondria is crucial for maintaining cellular health and is linked to its anti-aging effects. The regulation of autophagy in yeast involves a complex interplay of Atg proteins. While the precise mechanism of how inokosterone initiates this process is still under investigation, it is known to be dependent on key autophagy-related genes.

Signaling Pathway: Inokosterone and Mitophagy Regulation in Yeast





Click to download full resolution via product page

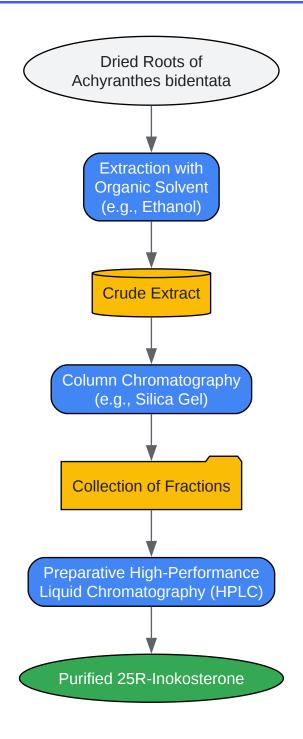
Caption: Inokosterone is proposed to regulate the expression or activity of ATG genes, leading to the induction of mitophagy and enhanced cellular health.

Experimental Protocols Isolation of 25R-Inokosterone from Achyranthes bidentata

A common method for the isolation of **25R-Inokosterone** involves chromatographic separation from the roots of Achyranthes bidentata.

Workflow: Isolation of 25R-Inokosterone





Click to download full resolution via product page

Caption: A general workflow for the isolation and purification of **25R-Inokosterone** from its natural source.

Yeast Lifespan Assays



The anti-aging effects of **25R-Inokosterone** can be assessed using replicative and chronological lifespan assays in yeast (Saccharomyces cerevisiae).

Methodology for Replicative Lifespan Assay:

- Strain Preparation: Use a suitable yeast strain (e.g., K6001).
- Culture Conditions: Grow yeast cells on YPD agar plates.
- Treatment: Prepare YPD plates containing various concentrations of 25R-Inokosterone and a vehicle control (e.g., DMSO).
- Micromanipulation: Isolate virgin daughter cells using a micromanipulator.
- Replicative Lifespan Determination: Count the number of daughter cells produced by each mother cell before senescence.
- Data Analysis: Compare the mean and maximum lifespans of treated and control groups.

Antioxidant Enzyme Activity Assays

The activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) can be measured spectrophotometrically.

Protocol for Superoxide Dismutase (SOD) Activity Assay (NBT method):

- Sample Preparation: Prepare cell lysates from yeast cultures treated with 25R-Inokosterone.
- Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, EDTA,
 NBT, xanthine, and the cell lysate.
- Initiation: Start the reaction by adding xanthine oxidase. This generates superoxide radicals which reduce NBT to formazan.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm). SOD in the sample will inhibit the reduction of NBT.



Calculation: Calculate the percentage of inhibition of NBT reduction to determine SOD
activity. One unit of SOD activity is often defined as the amount of enzyme required to inhibit
the rate of NBT reduction by 50%.

Protocol for Catalase (CAT) Activity Assay:

- Sample Preparation: Prepare cell lysates as described for the SOD assay.
- Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer and the cell lysate.
- Initiation: Add a known concentration of hydrogen peroxide (H2O2) to initiate the reaction.
- Measurement: Monitor the decrease in absorbance at 240 nm as H₂O₂ is decomposed by catalase.
- Calculation: Calculate CAT activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.

Synthesis of 25R-Inokosterone

The complete chemical synthesis of **25R-Inokosterone** is a complex multi-step process. While detailed protocols for its total synthesis are not readily available in public literature, semi-synthesis approaches starting from naturally abundant steroids like diosgenin have been reported for related compounds.[3] These methods typically involve a series of oxidation, reduction, and hydroxylation reactions to introduce the necessary functional groups onto the steroid backbone.

Future Directions

The existing body of research on **25R-Inokosterone** provides a strong foundation for its potential as a therapeutic agent. However, several key areas require further investigation:

Quantitative Biology: There is a critical need for quantitative data on the binding affinity of
 25R-Inokosterone to the estrogen receptor and other potential protein targets. Doseresponse studies in various cell lines and animal models are also essential to establish its
 efficacy and therapeutic window.



- Mechanism of Action: While the roles of antioxidant and autophagic pathways have been highlighted, the upstream signaling events initiated by 25R-Inokosterone remain to be fully elucidated. Investigating its effects on gene expression and protein phosphorylation will provide a more detailed understanding of its mechanism.
- Synthesis and Analogs: The development of an efficient and scalable synthesis route for 25R-Inokosterone is crucial for its further development. Furthermore, the synthesis and evaluation of structural analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
- Preclinical and Clinical Studies: Rigorous preclinical studies in animal models of agingrelated diseases and inflammatory conditions are necessary to validate the therapeutic potential of 25R-Inokosterone. Successful preclinical findings would pave the way for future clinical trials in humans.

Conclusion

25R-Inokosterone is a promising natural product with demonstrated anti-aging and antioxidant properties. Its potential interaction with the estrogen receptor opens up additional avenues for therapeutic exploration. This technical guide has summarized the current knowledge on this compound, providing a framework for researchers and drug development professionals. Further in-depth studies are warranted to fully unlock the therapeutic potential of **25R-Inokosterone** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Inokosterone from Gentiana rigescens Franch Extends the Longevity of Yeast and Mammalian Cells via Antioxidative Stress and Mitophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inokosterone from Gentiana rigescens Franch Extends the Longevity of Yeast and Mammalian Cells via Antioxidative Stress and Mitophagy Induction | MDPI [mdpi.com]



- 3. Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [25R-Inokosterone: A Technical Guide to its Biological Activity and Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078545#what-is-25r-inokosterone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com